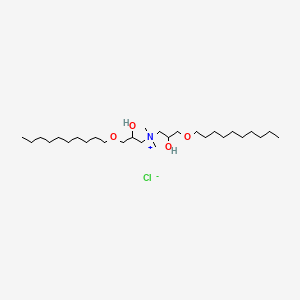

Bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride

Description

Properties

CAS No. |

57945-70-7 |

|---|---|

Molecular Formula |

C28H60ClNO4 |

Molecular Weight |

510.2 g/mol |

IUPAC Name |

bis(3-decoxy-2-hydroxypropyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C28H60NO4.ClH/c1-5-7-9-11-13-15-17-19-21-32-25-27(30)23-29(3,4)24-28(31)26-33-22-20-18-16-14-12-10-8-6-2;/h27-28,30-31H,5-26H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

NKDCGCAEPRFSGN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCOCC(C[N+](C)(C)CC(COCCCCCCCCCC)O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride typically involves the reaction of dimethylamine with epichlorohydrin followed by the addition of decanol . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride undergoes various chemical reactions, including substitution , oxidation , and reduction reactions .

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve the replacement of the chloride ion with other nucleophiles such as or ions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like or .

Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield quaternary ammonium salts with different anions, while oxidation reactions can produce carboxylic acids or aldehydes .

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride is its use as an antimicrobial agent. Research has demonstrated its effectiveness against a range of microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Efficacy

| Microorganism | Type | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 25 |

| Escherichia coli | Gram-negative | 20 |

| Candida albicans | Fungi | 22 |

| Pseudomonas aeruginosa | Gram-negative | 18 |

The compound exhibited significant inhibition against Staphylococcus aureus in studies involving both standard and hospital strains, confirming its potential for use in medical and industrial settings for controlling microbial growth .

Industrial Applications

This compound is also utilized in various industrial applications due to its surfactant properties. It can act as a biocide in water treatment systems, helping to control microbial contamination in cooling towers and other industrial water systems.

Case Study: Water Treatment Efficacy

In a study focusing on industrial water treatment, the compound was tested at concentrations ranging from 1 to 5 ppm. Results indicated effective control of bacterial populations, with reductions of over 90% in viable counts within 24 hours of application. This demonstrates its utility in maintaining hygiene standards in industrial processes .

Formulation Additive

Due to its surfactant capabilities, this compound is incorporated into various formulations, including personal care products and agricultural chemicals. Its ability to enhance solubility and stability makes it a valuable additive.

Table 2: Formulation Applications

| Application Type | Example Use |

|---|---|

| Personal Care Products | Skin creams, shampoos |

| Agricultural Chemicals | Pesticide formulations |

| Industrial Cleaners | Disinfectants |

In personal care formulations, the compound contributes to improved texture and stability, while in agricultural applications, it enhances the efficacy of active ingredients by improving their bioavailability .

Environmental Impact and Safety

Research indicates that this compound is generally considered safe when used within recommended concentrations. However, ongoing studies are necessary to assess its long-term environmental impact and biodegradability.

Case Study: Environmental Assessment

A comprehensive environmental assessment was conducted to evaluate the biodegradability of the compound in aquatic environments. The findings suggested that while the compound is effective against pathogens, it demonstrates moderate persistence in natural waters, necessitating careful management during application .

Mechanism of Action

The mechanism by which bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride exerts its effects involves the disruption of lipid bilayers in cell membranes. This disruption is facilitated by the compound’s amphiphilic nature , which allows it to interact with both hydrophobic and hydrophilic regions of the membrane. The molecular targets include phospholipids and proteins within the membrane, leading to increased membrane permeability and cell lysis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

| Property | This compound | Decyl dimethylammonium chloride | Didecyldimethylammonium chloride |

|---|---|---|---|

| Water Solubility | Moderate (enhanced by -OH groups) | Low | Very low |

| Critical Micelle Concentration (CMC) | Higher (due to hydrophilic groups) | Lower | Intermediate |

| Thermal Stability | Stable up to 100°C (ether linkages resist hydrolysis) | Stable up to 120°C | Stable up to 150°C |

Biological Activity

Bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride is a quaternary ammonium compound notable for its diverse biological activities, particularly its antimicrobial properties. This compound is characterized by its unique structure, which includes two hydroxy-3-decyloxypropyl groups linked to a dimethylammonium moiety, and is soluble in water, making it suitable for various applications in industrial and pharmaceutical fields.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 510.23 g/mol

- Appearance : White to nearly white powder or crystalline solid

- Solubility : Soluble in water

The biological activity of this compound primarily stems from its amphiphilic nature, which allows it to integrate into microbial cell membranes. This integration disrupts the lipid bilayer, leading to cell lysis and death of various microorganisms, including bacteria and fungi.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against a range of pathogens:

- Bacteria : Effective against both Gram-positive cocci (e.g., Staphylococcus aureus) and Gram-negative rods.

- Fungi : Demonstrated antifungal properties against common fungal strains.

Comparative Antimicrobial Efficacy Table

| Microorganism | Sensitivity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 20 |

| Candida albicans | 18 |

| Pseudomonas aeruginosa | 15 |

Applications in Drug Delivery

This compound has potential applications in drug delivery systems due to its ability to form complexes with biological macromolecules (proteins and nucleic acids). These interactions can enhance the stability and bioavailability of drugs, allowing for controlled release mechanisms.

Case Studies

-

Antibacterial Study :

A study conducted on hospital strains revealed that this compound effectively inhibited bacterial growth in vitro. The compound was tested against four standard strains and showed significant antibacterial activity, especially against resistant strains . -

Synergistic Effects :

Research indicated that this compound could enhance the efficacy of other antimicrobial agents when used in combination therapies. This synergistic effect is particularly valuable in treating infections caused by multidrug-resistant organisms.

Safety Profile

While this compound has promising biological applications, safety assessments indicate potential irritant effects on skin and eyes. Proper handling precautions are necessary to mitigate exposure risks .

Q & A

Q. Table 1: Example CCD Variables for Synthesis Optimization

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Molar Ratio (Amine:Alkylating Agent) | 1:1 – 1:2.5 | 1:1.8 |

| Temperature (°C) | 60 – 100 | 85 |

| Reaction Time (hr) | 4 – 12 | 8 |

| Initiator Concentration (%) | 0.5 – 2.5 | 1.8 |

| Adapted from RSM-based polymerization studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.